molecular formula C18H14N2O7 B11106172 5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid

5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid

Cat. No.: B11106172
M. Wt: 370.3 g/mol
InChI Key: GKHRMISPRANJSD-UHFFFAOYSA-N
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Description

The compound 5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid is a complex organic molecule that features a combination of barbituric acid and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Barbituric Acid Derivative: The initial step involves the preparation of the barbituric acid derivative. This can be achieved by reacting with an appropriate aldehyde under acidic conditions to form the desired barbituric acid derivative.

    Coupling with Furan Derivative: The barbituric acid derivative is then coupled with a furan derivative, such as , under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.

    Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl-N,N-diethylbenzenesulfonamide
  • 5-ethyl-5-(1,3-dimethylbutyl)-1,3-diazinane-2,4,6-trione

Uniqueness

5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid: is unique due to its combination of barbituric acid and furan moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H14N2O7

Molecular Weight

370.3 g/mol

IUPAC Name

5-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C18H14N2O7/c1-19-15(22)12(16(23)20(2)18(19)26)8-10-4-6-14(27-10)9-3-5-13(21)11(7-9)17(24)25/h3-8,21H,1-2H3,(H,24,25)

InChI Key

GKHRMISPRANJSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)O)C(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

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